Synergy with Gemcitabine: Combination Index Below 0.5 with Up to 7.8-Fold Dose Reduction in Pancreatic Cancer Cells
Triphendiol demonstrates strong pharmacological synergy with gemcitabine, the standard-of-care chemotherapy for advanced pancreatic cancer. Using the Chou-Talalay combination index (CI) method, triphendiol + gemcitabine achieved a CI of less than 0.5 (strong synergy) in both MIAPaCa-2 and HPAC pancreatic cancer cell lines with a 24-hour triphendiol pretreatment followed by 120-hour gemcitabine exposure [1]. In MIAPaCa-2 cells, synergy was observed across IC50–IC99 parameters with a dose reduction index of 3- to 4-fold for gemcitabine. In HPAC cells, the dose reduction index reached approximately 7.8-fold at the IC50 level [1]. Without pretreatment, sensitization was markedly less pronounced, establishing that sequential scheduling is critical for the synergy effect [1].
| Evidence Dimension | Combination Index (CI) and Dose Reduction Index for gemcitabine cytotoxicity |
|---|---|
| Target Compound Data | Triphendiol (24 h pretreatment) + gemcitabine (120 h): CI < 0.5 (strong synergy) in MIAPaCa-2 and HPAC; Dose Reduction Index: 3–4 fold (MIAPaCa-2), ~7.8 fold (HPAC at IC50) |
| Comparator Or Baseline | Gemcitabine alone (no pretreatment): CI ≈ 1 (additive); Dose Reduction Index = 1 (no reduction) |
| Quantified Difference | CI reduction from ~1 to <0.5; gemcitabine effective dose reduced by 3- to 7.8-fold without loss of cytotoxic efficacy |
| Conditions | Pancreatic cancer cell lines MIAPaCa-2 and HPAC; MTS cell viability assay; sequential 24 h triphendiol pretreatment + 120 h gemcitabine exposure |
Why This Matters
The 7.8-fold dose reduction of gemcitabine achievable through triphendiol pretreatment is directly relevant for reducing chemotherapy-associated toxicity in pancreatic cancer treatment protocols, a key consideration for translational research procurement and clinical trial design.
- [1] Wang X, McKernan R, Kim KH, et al. Triphendiol (NV-196), development of a novel therapy for pancreatic cancer. Anti-Cancer Drugs. 2011 Sep;22(8):719-31. PMID: 21666438. Data from Results section 'Evidence of triphendiol and gemcitabine synergy.' View Source
